molecular formula C21H18N2O2 B5674230 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-(8-QUINOLYLOXY)-1-ETHANONE

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-(8-QUINOLYLOXY)-1-ETHANONE

Cat. No.: B5674230
M. Wt: 330.4 g/mol
InChI Key: BQSUCNNPPFKOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-(8-QUINOLYLOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-(8-QUINOLYLOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline group can be prepared using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves coupling the indole and quinoline moieties through an ether linkage. This can be achieved using a nucleophilic substitution reaction where the indole derivative reacts with a quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-(8-QUINOLYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced indole derivatives.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-quinolin-8-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-15(2)23(18-10-4-3-9-17(14)18)20(24)13-25-19-11-5-7-16-8-6-12-22-21(16)19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUCNNPPFKOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)COC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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